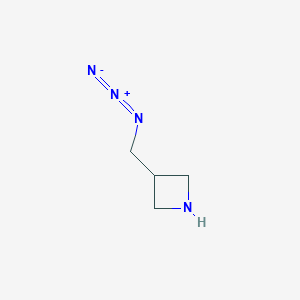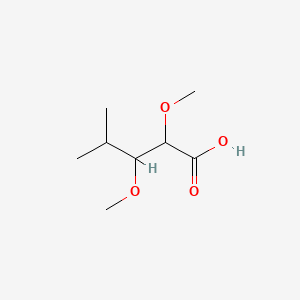
2,3-Dimethoxy-4-methylpentanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-4-methylpentanoic acid is an organic compound with the molecular formula C8H16O4 It is a derivative of pentanoic acid, featuring two methoxy groups and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the methoxylation of a suitable precursor, such as 2,3-dimethoxy-4-methylpentan-1-ol. This reaction typically requires the use of methanol and a strong base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired acid.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dimethoxy-4-methylpentanoic acid may involve large-scale methoxylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
科学的研究の応用
2,3-Dimethoxy-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,3-Dimethoxy-4-methylpentanoic acid involves its interaction with specific molecular targets. The methoxy groups and the carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methylpentanoic acid: A structurally similar compound with a single methyl group.
2,3-Dimethoxybenzoic acid: Shares the methoxy groups but differs in the core structure.
4-Methylpentanoic acid: Similar backbone but lacks the methoxy groups.
Uniqueness
2,3-Dimethoxy-4-methylpentanoic acid is unique due to the presence of both methoxy groups and a methyl group on the pentanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H16O4 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
2,3-dimethoxy-4-methylpentanoic acid |
InChI |
InChI=1S/C8H16O4/c1-5(2)6(11-3)7(12-4)8(9)10/h5-7H,1-4H3,(H,9,10) |
InChIキー |
RELLKKGFTKXKQS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C(=O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
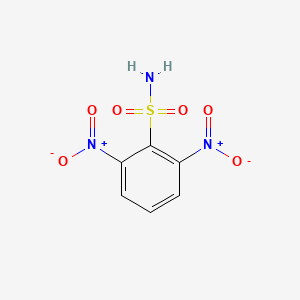
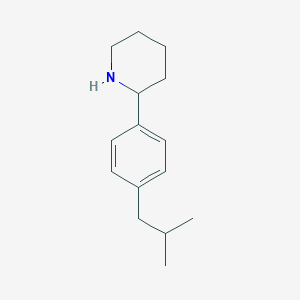


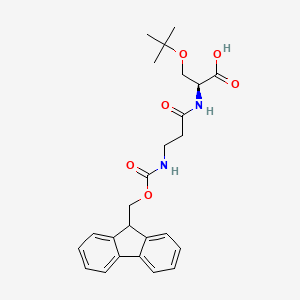
![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)



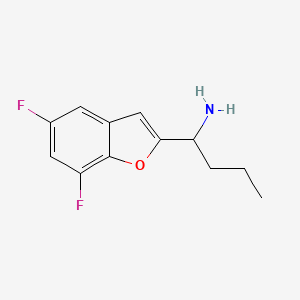
![8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)
